N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide
Description
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-12(16-11(3)19)10(2)15-13(14-9)18-7-5-17(4)6-8-18/h5-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBAOSGIJGKLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reactant.
Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and solvent systems to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the pyrimidine ring, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine or piperazine rings.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in oncology and neurology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide, a comparative analysis with structurally related pyrimidine-acetamide derivatives is provided below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
Crystallographic and Stability Considerations
- The target compound’s methyl groups may reduce crystallinity compared to hydroxylated analogs, impacting formulation strategies .
Biological Activity
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring with dimethyl substitutions and a piperazine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Synthesized through condensation reactions using 2,4-dimethylpyrimidine.
- Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution with 4-methylpiperazine.
- Final Coupling : The pyrimidine derivative is coupled with an acetamide group to form the final product.
This compound exerts its biological effects through interactions with specific molecular targets, primarily enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For instance, it has been observed to inhibit tyrosine kinases, which are crucial for cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has shown efficacy in enhancing the sensitivity of certain cancer types to chemotherapeutic agents. In particular, studies have demonstrated that it can work synergistically with other drugs to induce cell death in tumor cells .
Neuropharmacological Effects
The compound's effects on the central nervous system (CNS) have also been explored. Initial studies suggest it may possess anxiolytic properties and influence pain pathways, making it a candidate for treating neuropathic pain conditions. Its mechanism may involve modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. Table 1: Key Characterization Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
